

# Spectroscopic Profile of 2-Chloroethyl 4-chlorophenyl sulfone: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 2-Chloroethyl 4-chlorophenyl sulfone

**Cat. No.:** B095232

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Chloroethyl 4-chlorophenyl sulfone** (CAS No: 16191-84-7). The information presented herein is intended to support research and development activities by offering detailed spectral analysis and the methodologies for their acquisition.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **2-Chloroethyl 4-chlorophenyl sulfone**.

### <sup>1</sup>H NMR Data

Table 1: <sup>1</sup>H NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
7.95	d	2H, Ar-H
7.58	d	2H, Ar-H
3.95	t	2H, $-\text{SO}_2\text{CH}_2-$
3.65	t	2H, $-\text{CH}_2\text{Cl}$

d: doublet, t: triplet

## <sup>13</sup>C NMR Data

Table 2: <sup>13</sup>C NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Assignment
140.5	Ar-C (quaternary)
138.5	Ar-C (quaternary)
129.5	Ar-CH
129.0	Ar-CH
59.5	-SO <sub>2</sub> -CH <sub>2</sub> -
40.0	-CH <sub>2</sub> -Cl

## Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~1320	Strong	Asymmetric SO <sub>2</sub> stretch
~1150	Strong	Symmetric SO <sub>2</sub> stretch
~1090	Medium	C-S stretch
~750	Strong	C-Cl stretch
~3080	Weak	Aromatic C-H stretch
~1580, 1475	Medium	Aromatic C=C stretch

## Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Fragmentation Data

m/z	Relative Intensity (%)	Assignment
238	10	$[M]^+ ({}^{35}Cl_2)$
240	6.5	$[M+2]^+ ({}^{35}Cl{}^{37}Cl)$
242	1	$[M+4]^+ ({}^{37}Cl_2)$
175	100	$[M - CH_2CH_2Cl]^+$
111	40	$[C_6H_4Cl]^+$
75	15	$[C_6H_3]^+$

## Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1H$  and  $^{13}C$  NMR spectra were acquired on a BRUKER AC-300 spectrometer. The sample was dissolved in deuterated chloroform ( $CDCl_3$ ) with tetramethylsilane (TMS) used as an internal standard for chemical shift referencing (0 ppm). The experiments were conducted at a temperature of 297K. For  $^1H$  NMR, standard pulse sequences were used. For  $^{13}C$  NMR, proton-decoupled spectra were obtained.

### Infrared (IR) Spectroscopy

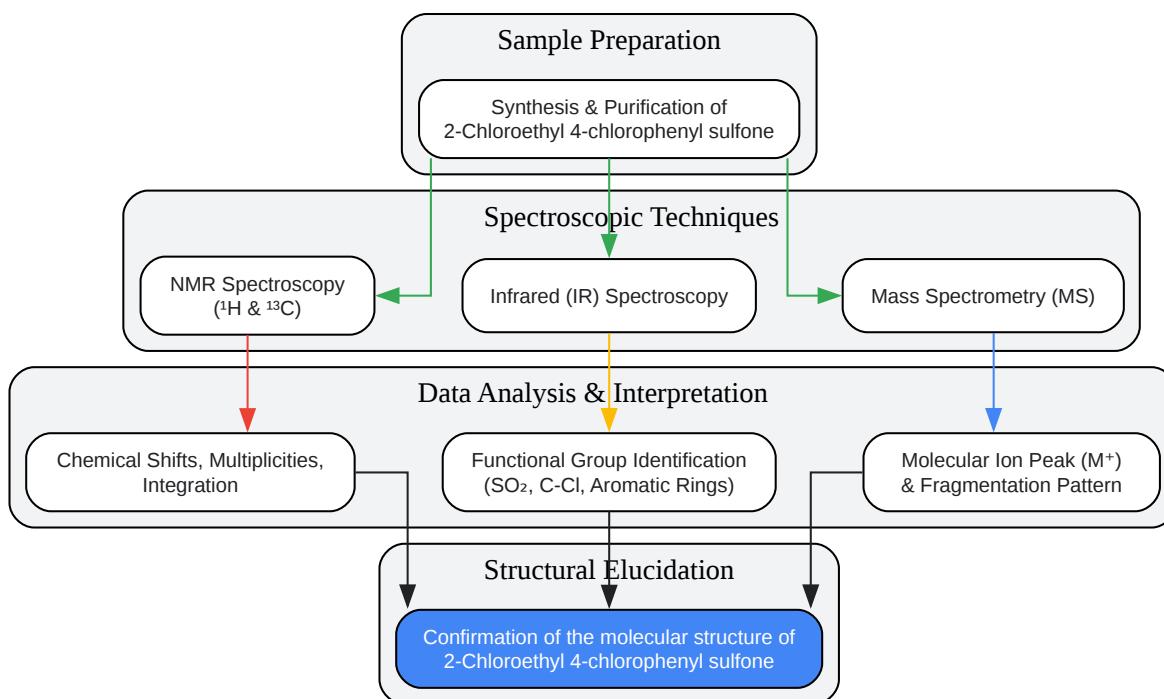
The FTIR spectrum was obtained using a solid sampling technique. A small amount of the crystalline **2-Chloroethyl 4-chlorophenyl sulfone** was finely ground and pressed into a thin pellet with potassium bromide (KBr). The pellet was then placed in the sample holder of the FTIR spectrometer and the spectrum was recorded over the range of 4000-400  $cm^{-1}$ .

### Mass Spectrometry (MS)

Mass spectral analysis was performed using a mass spectrometer with electron ionization (EI). The solid sample was introduced via a direct insertion probe. The ionization energy was set to 70 eV. The resulting fragments were analyzed by a quadrupole mass analyzer.

# Visualizing Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of the spectroscopic data analysis for the characterization of **2-Chloroethyl 4-chlorophenyl sulfone**.



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Caption: Workflow for the spectroscopic characterization of a chemical compound.

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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)